

(2,4-Dichloro-6-methylpyridin-3-yl)methanol CAS number lookup

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2,4-Dichloro-6-methylpyridin-3-yl)methanol

Cat. No.: B1352563

[Get Quote](#)

Technical Guide: (2,4-Dichloro-6-methylpyridin-3-yl)methanol

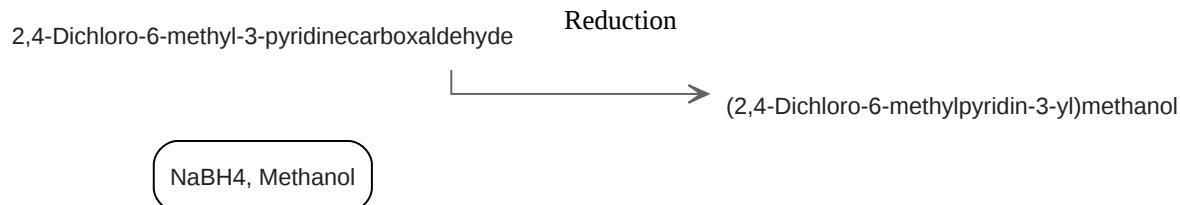
CAS Number: 374800-25-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(2,4-Dichloro-6-methylpyridin-3-yl)methanol**, a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. Due to its reactive chlorine substituents and the presence of a primary alcohol, this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Chemical Data Summary

The fundamental chemical properties of **(2,4-Dichloro-6-methylpyridin-3-yl)methanol** are summarized in the table below. While specific experimental spectroscopic data is not widely available in public literature, typical analytical methods would be employed for its characterization.


Property	Value	Source
CAS Number	374800-25-6	[1]
Molecular Formula	C ₇ H ₇ Cl ₂ NO	N/A
Molecular Weight	192.04 g/mol	N/A
Appearance	White to off-white solid (predicted)	N/A
Solubility	Soluble in methanol, ethanol, dichloromethane, and other common organic solvents (predicted)	N/A
¹ H-NMR	Data not publicly available	N/A
¹³ C-NMR	Data not publicly available	N/A
Mass Spectrometry (MS)	Data not publicly available	N/A
Purity	Typically >95% (commercially available)	N/A

Experimental Protocols

Synthesis of (2,4-Dichloro-6-methylpyridin-3-yl)methanol via Reduction of the Corresponding Aldehyde

The most common synthetic route to **(2,4-Dichloro-6-methylpyridin-3-yl)methanol** is the reduction of its corresponding aldehyde, 2,4-dichloro-6-methyl-3-pyridinecarboxaldehyde. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[\[2\]](#)[\[3\]](#)

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthetic route to **(2,4-Dichloro-6-methylpyridin-3-yl)methanol**.

Materials:

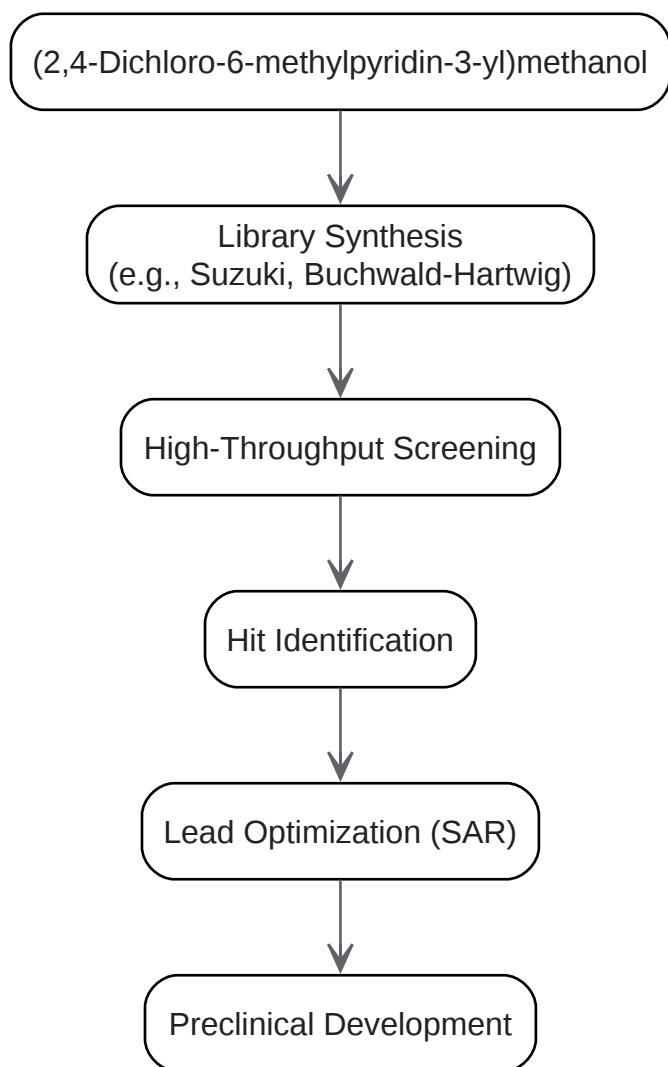
- 2,4-dichloro-6-methyl-3-pyridinecarboxaldehyde
- Sodium borohydride (NaBH4)
- Methanol (reagent grade)
- Dichloromethane (DCM)
- Saturated aqueous ammonium chloride (NH4Cl) solution
- Anhydrous magnesium sulfate (MgSO4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Thin-layer chromatography (TLC) apparatus

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloro-6-methyl-3-pyridinecarboxaldehyde (1 equivalent) in methanol. Place the flask in an ice bath and stir the solution.
- Reduction: Slowly add sodium borohydride (1.5 to 2 equivalents) portion-wise to the cooled solution. The addition should be controlled to maintain the reaction temperature below 10 °C.
- Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting aldehyde is consumed.
- Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
- Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: The crude **(2,4-Dichloro-6-methylpyridin-3-yl)methanol** can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Applications in Drug Development

While there are no specific drugs in development that explicitly name **(2,4-Dichloro-6-methylpyridin-3-yl)methanol** as a key intermediate, its structural motifs are prevalent in compounds with diverse biological activities. Dichloropyridine derivatives are known to be valuable scaffolds in medicinal chemistry.^{[4][5]}


Potential as a Building Block for Kinase Inhibitors:

Substituted pyridines are core components of many kinase inhibitors.^{[6][7]} The functional groups on **(2,4-Dichloro-6-methylpyridin-3-yl)methanol** allow for further chemical modifications to explore structure-activity relationships (SAR) in the development of novel kinase inhibitors for oncology and other therapeutic areas. The chlorine atoms can be

displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, while the hydroxyl group can be used for esterification, etherification, or conversion to a leaving group for further substitution.

Scaffold for Biologically Active Molecules:

The 3,5-dichloropyridine scaffold, a related structure, has been identified in molecules targeting the P2X7 receptor, which is implicated in inflammatory processes.^[8] This suggests that derivatives of **(2,4-Dichloro-6-methylpyridin-3-yl)methanol** could be synthesized and screened for a variety of biological targets. The general workflow for such a drug discovery effort is outlined below.

[Click to download full resolution via product page](#)

Caption: A general workflow for drug discovery using the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2,4-DICHLORO-6-METHYLPYRIDIN-3-YL)METHANOL | 374800-25-6 [amp.chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and therapeutic evaluation of pyridyl based novel mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [(2,4-Dichloro-6-methylpyridin-3-yl)methanol CAS number lookup]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1352563#2-4-dichloro-6-methylpyridin-3-yl-methanol-cas-number-lookup>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com